molecular formula C10H11N3O2 B1517908 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione CAS No. 858204-20-3

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1517908
CAS RN: 858204-20-3
M. Wt: 205.21 g/mol
InChI Key: HIZUXTYDWKDWPL-UHFFFAOYSA-N
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Description

The compound “5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione” is a complex organic molecule. It contains an imidazolidine-2,4-dione group, which is a type of imidazole, a five-membered ring structure with two non-adjacent nitrogen atoms. It also contains a 2-aminophenyl group, which is a phenyl group (a ring of six carbon atoms) with an amino group (-NH2) attached to the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall shape of the molecule.


Chemical Reactions Analysis

The reactivity of “this compound” would depend on its specific structure. The presence of the imidazolidine-2,4-dione group and the 2-aminophenyl group could make it susceptible to reactions such as reduction, oxidation, or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure .

Scientific Research Applications

Synthesis and Derivative Exploration

Researchers have developed methods for synthesizing derivatives of imidazolidine-diones, including the compound , to explore their potential in various fields such as pharmacology and material science. Witchard and Watson (2010) described a simple two-step synthesis process for creating analogues of imidazole alkaloids, which are critical for developing new therapeutic agents (Witchard & Watson, 2010). Similarly, Czopek et al. (2010) synthesized derivatives with potential antidepressant and anxiolytic activity, demonstrating the compound's relevance in medicinal chemistry research (Czopek et al., 2010).

Application in Supramolecular Chemistry

Glycolurils, which include analogues of the specified compound, are used as building blocks in supramolecular chemistry due to their pharmacological properties and roles in developing explosives, gelators, and more. This signifies the compound's versatility in contributing to materials science and engineering applications (Kravchenko, Baranov, & Gazieva, 2018).

Corrosion Inhibition

The derivatives of imidazolidine-diones have been investigated for their effectiveness as corrosion inhibitors, indicating their utility in chemical engineering and materials protection. Yadav et al. (2015) conducted experimental and quantum chemical studies on thiazolidinedione derivatives for corrosion inhibition, showing the practical applications of these compounds beyond pharmacology (Yadav et al., 2015).

Environmental Applications

Modified activated carbons with ligands derived from imidazolidine-diones have been utilized for the solid-phase extraction of heavy metals, demonstrating the compound's applicability in environmental chemistry and toxicology. Ghaedi et al. (2008) explored the use of such modified carbons for extracting copper and lead, contributing to environmental safety and pollution control (Ghaedi et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures, and to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential uses, and optimizing its synthesis process .

properties

IUPAC Name

5-(2-aminophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZUXTYDWKDWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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